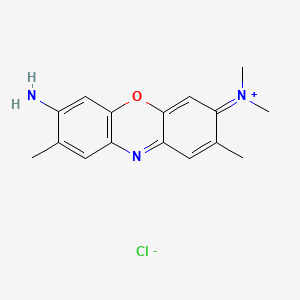

3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EINECS 277-876-8, also known as 3-amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride, is a cationic surfactant belonging to the phenoxazinium class. This compound is characterized by its molecular formula C16H18ClN3O and a molecular weight of 303.79. It is known for its excellent masking, coloring, antistatic, and dispersing properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride typically involves the reaction of 3-amino-7-(dimethylamino)-2,8-dimethylphenoxazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phenoxazinium derivatives, while reduction can produce different amine derivatives .

科学研究应用

Histological Applications

1. Histological Staining

Azure A is primarily utilized as a histological dye. It is employed for staining biological tissues in microscopy to enhance contrast and visualization of cellular structures. Its effectiveness in staining nucleic acids and proteins makes it invaluable in histopathology.

Case Study: Staining Techniques

A study demonstrated the use of Azure A in staining sections of human tissues to identify cellular components during cancer diagnostics. The dye effectively highlighted nuclei and cytoplasmic structures, facilitating the assessment of tissue morphology and pathology.

| Staining Method | Target Structure | Outcome |

|---|---|---|

| Hematoxylin-Eosin | Nuclei | Clear contrast with cytoplasm |

| Azure A | Nuclei & Cytoplasm | Enhanced visibility of cellular detail |

Microbiological Applications

2. Microbial Staining

In microbiology, Azure A serves as a vital stain for differentiating bacterial species. Its cationic nature allows it to bind effectively to negatively charged components of microbial cells.

Case Study: Bacterial Identification

Research indicated that Azure A could differentiate between Gram-positive and Gram-negative bacteria based on their cell wall structures. This property aids in rapid identification during clinical diagnostics.

| Bacterial Type | Staining Result | Interpretation |

|---|---|---|

| Gram-positive | Intense blue | Positive reaction |

| Gram-negative | Weak blue | Negative reaction |

Cosmetic Industry Applications

3. Hair Dyes

Azure A is recognized for its application in hair coloring products. The Scientific Committee on Consumer Safety (SCCS) has evaluated its safety when used as a direct hair dye at concentrations up to 0.5% in semi-permanent formulations.

Regulatory Insights

The SCCS has noted that while Azure A is generally safe for use, it can act as a strong skin sensitizer; thus, appropriate safety assessments are crucial before incorporation into cosmetic formulations.

Photodynamic Therapy

4. Photodynamic Applications

Recent advancements have explored the use of Azure A in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation can selectively target and destroy cancer cells.

Case Study: PDT Efficacy

A clinical trial evaluated the effectiveness of Azure A in PDT for treating skin tumors. Results indicated a significant reduction in tumor size post-treatment, showcasing its potential as an adjunctive therapy in oncology.

作用机制

The mechanism of action of 3-amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, altering their structure and function. This interaction can lead to changes in cellular processes, making it useful in various applications .

相似化合物的比较

Phenoxazinium Chloride: Another cationic surfactant with similar properties.

Phenoxazinium Bromide: A compound with comparable chemical structure and applications.

Uniqueness: 3-amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride stands out due to its specific functional groups, which confer unique properties such as enhanced stability and solubility. These characteristics make it particularly valuable in applications requiring high performance and reliability .

生物活性

3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride, commonly referred to as Basic Blue 124, is a synthetic dye belonging to the phenoxazine family. This compound has garnered attention for its applications in various fields, particularly in cosmetics and biomedical research. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Chemical Name : this compound

- CAS Number : 74447-68-0

- Molecular Formula : C₁₆H₁₈ClN₃O

- Molecular Weight : 303.78662 g/mol

Biological Activity Overview

The biological activity of Basic Blue 124 has been investigated in various studies, focusing primarily on its potential as a hair dye and its effects on human skin. The compound's mechanism of action involves interaction with biological macromolecules, leading to cellular responses that can manifest as sensitization or toxicity.

Safety and Sensitization

The Scientific Committee on Consumer Safety (SCCS) evaluated Basic Blue 124 and concluded that it is safe for use as a direct hair dye at concentrations up to 0.5% in semi-permanent formulations. However, it also identified the compound as a strong skin sensitizer, which raises concerns about allergic reactions upon application .

Case Studies

- Hair Dye Applications :

-

Toxicological Assessments :

- Research has shown that exposure to Basic Blue 124 can lead to various toxicological effects depending on the concentration and duration of exposure. In vitro studies demonstrated cytotoxic effects on human keratinocytes at higher concentrations, suggesting a dose-dependent relationship between exposure and cellular viability .

-

Environmental Impact :

- Investigations into the environmental persistence of Basic Blue 124 revealed that while it is stable in certain conditions, its degradation products could potentially exhibit different biological activities. This aspect necessitates further research to understand the long-term implications of its use in consumer products .

Data Table: Summary of Biological Activity

属性

CAS 编号 |

74447-68-0 |

|---|---|

分子式 |

C16H18N3O.Cl C16H18ClN3O |

分子量 |

303.78 g/mol |

IUPAC 名称 |

(7-amino-2,8-dimethylphenoxazin-3-ylidene)-dimethylazanium;chloride |

InChI |

InChI=1S/C16H17N3O.ClH/c1-9-5-12-15(7-11(9)17)20-16-8-14(19(3)4)10(2)6-13(16)18-12;/h5-8,17H,1-4H3;1H |

InChI 键 |

KMWCDTHVCUEIDC-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1N)OC3=CC(=[N+](C)C)C(=CC3=N2)C.[Cl-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。